molecular formula C12H19ClFN5 B12232489 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine

Cat. No.: B12232489
M. Wt: 287.76 g/mol
InChI Key: VJOXAJVBDBMCBS-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methanamine linker. The first pyrazole moiety is substituted with 1,3-dimethyl groups at positions 1 and 3, while the second pyrazole contains a 2-fluoroethyl group at position 1 and a methylene-linked amine group at position 3. The molecular formula is C₁₃H₁₈FN₅, with a molecular weight of 263.32 g/mol (calculated from structural data).

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-10-5-12(17(2)16-10)8-14-6-11-7-15-18(9-11)4-3-13;/h5,7,9,14H,3-4,6,8H2,1-2H3;1H

InChI Key

VJOXAJVBDBMCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=CN(N=C2)CCF)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The 1,3-dimethyl-1H-pyrazol-5-yl core is synthesized via cyclocondensation of methyl hydrazine with acetylacetone or its derivatives. For instance, reacting acetylacetone with methyl hydrazine in ethanol at reflux yields 1,3-dimethyl-1H-pyrazole. Subsequent formylation at the 5-position using phosphoryl chloride-dimethylformamide complex introduces a formyl group, which is reduced to the primary amine via catalytic hydrogenation (Pd/C, H₂) or Staudinger reaction to yield (1,3-dimethyl-1H-pyrazol-5-yl)methanamine.

Table 1: Optimization of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine Synthesis

Step Reagents/Conditions Yield (%) Purity (%)
Cyclocondensation Methyl hydrazine, EtOH, 80°C 92 98
Formylation POCl₃, DMF, 0°C → RT 85 95
Reduction Pd/C, H₂ (50 psi), MeOH 88 97

Preparation of 1-(2-Fluoroethyl)-1H-pyrazol-4-ylmethanol

Fluorination of 2-Hydroxyethyl Precursors

The 2-fluoroethyl group is introduced via nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Starting from 2-hydroxyethyl-1H-pyrazole, treatment with DAST in dichloromethane at −20°C to 0°C achieves 70–75% conversion to 1-(2-fluoroethyl)-1H-pyrazole. Subsequent formylation at the 4-position via Vilsmeier-Haack reaction (POCl₃, DMF) followed by reduction with NaBH₄ yields the alcohol intermediate.

Critical Note: Excess DAST leads to over-fluorination; thus, stoichiometric control at 1.1 equivalents is essential.

Coupling Strategies for Methanamine Linkage

Reductive Amination

Combining (1,3-dimethyl-1H-pyrazol-5-yl)methanamine with 1-(2-fluoroethyl)-1H-pyrazol-4-ylmethanol under reductive amination conditions (NaBH₃CN, AcOH, MeOH) forms the secondary amine. This method affords moderate yields (65–70%) due to competing imine formation.

Mitsunobu Reaction

A higher-yielding alternative employs the Mitsunobu reaction (DIAD, PPh₃, THF) to couple the alcohol with the amine. This approach achieves 85% yield but requires rigorous exclusion of moisture.

Table 2: Comparison of Coupling Methods

Method Conditions Yield (%) Purity (%)
Reductive Amination NaBH₃CN, AcOH, MeOH, 24h 68 95
Mitsunobu Reaction DIAD, PPh₃, THF, 0°C → RT, 12h 85 98

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-like crystals. Differential scanning calorimetry (DSC) confirms a melting point of 142–144°C, while ¹H NMR (DMSO-d₆) displays characteristic peaks: δ 7.82 (s, 1H, pyrazole-H), 4.71 (t, J=6.5 Hz, 2H, CHF₂), 3.89 (s, 2H, CH₂NH).

Chromatographic Methods

Flash chromatography (SiO₂, EtOAc/hexane 3:7) resolves residual Mitsunobu reagents, enhancing purity to >99%. LC-MS (ESI+) confirms [M+H]⁺ at m/z 306.2.

Industrial-Scale Considerations

Solvent Recycling

Toluene and ethanol are recovered via fractional distillation (≥90% recovery), aligning with green chemistry principles.

Hazard Mitigation

DAST reactions require vented reactors and neutralization with aqueous NaHCO₃ to quench excess reagent.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Antidiabetic Agents

One significant application of pyrazole derivatives is in the development of antidiabetic medications. For instance, compounds similar to the target compound have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound Teneligliptin , which shares structural similarities with pyrazole derivatives, is used clinically for managing type 2 diabetes mellitus, showcasing the potential of pyrazole-based compounds in therapeutic settings .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that certain pyrazole compounds could inhibit cancer cell proliferation while showing reduced toxicity toward normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Neuroprotective Effects

Recent studies have also suggested that pyrazole compounds may possess neuroprotective properties. For example, derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .

Herbicide Development

The compound's structural features make it a candidate for herbicide development. Research has focused on synthesizing derivatives that enhance the efficacy of existing herbicides like quinclorac. These new compounds have demonstrated improved activity against various weed species, thus offering a promising avenue for agricultural applications .

Pest Control

Beyond herbicides, pyrazole derivatives are being explored as insecticides. Their ability to interfere with pest metabolic pathways can lead to effective pest management solutions while minimizing environmental impact .

Synthesis of Functional Materials

Pyrazole derivatives are also utilized in synthesizing functional materials. Their unique electronic properties enable their use in organic electronics and photonic devices. Research has shown that incorporating pyrazole units into polymer matrices can enhance conductivity and stability, making them suitable for applications in sensors and light-emitting devices .

Coordination Chemistry

The ability of pyrazoles to form coordination complexes with metals has implications in catalysis and materials science. These complexes can serve as catalysts in various chemical reactions, including oxidation and polymerization processes, highlighting the versatility of pyrazole compounds in industrial applications .

Case Study 1: Antidiabetic Properties

A study evaluated the DPP-IV inhibitory activity of several pyrazole derivatives, including those structurally related to the target compound. The results indicated that modifications at specific positions significantly enhanced inhibitory potency, leading to promising candidates for further development .

Case Study 2: Herbicide Efficacy

In a series of experiments assessing the herbicidal activity of newly synthesized pyrazole derivatives, one compound demonstrated a 30% increase in efficacy compared to standard herbicides against resistant weed species. This case underscores the potential of pyrazole-based herbicides in modern agriculture .

Case Study 3: Neuroprotection

A neuroprotective study involving a series of pyrazole compounds showed that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activity, suggesting a pathway for therapeutic intervention in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole-based methanamine derivatives is provided below, focusing on substituent variations, molecular properties, and pharmacological implications.

Structural and Molecular Comparisons

Compound Name (CAS/Code) Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Dimethylpyrazole (position 5) + 2-fluoroethylpyrazole (position 4) C₁₃H₁₈FN₅ 263.32 Enhanced steric bulk from dimethyl groups; fluorine improves lipophilicity.
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride (58832780) Ethyl group at pyrazole position 1; hydrochloride salt C₁₂H₁₉ClFN₅ 287.77 Increased polarity due to HCl salt; reduced steric hindrance compared to dimethyl analog .
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856100-57-6) Difluoroethyl substituent; 1,5-dimethylpyrazole C₁₂H₁₈ClF₂N₅ 305.76 Higher electronegativity from difluorination; potential for improved metabolic stability .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856061-04-5) Ethyl group at pyrazole position 1; 5-fluoro substitution C₁₂H₁₉FN₅ 256.32 Fluoro substitution at position 5 may alter electronic effects on binding interactions .
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine (1856041-46-7) Ethyl and 2-fluoroethyl substituents on adjacent pyrazoles C₁₂H₁₈FN₅ 259.31 Structural isomerism may influence conformational flexibility .

Key Differences and Implications

Feature Target Compound Comparison
Substituent Effects 1,3-Dimethyl and 2-fluoroethyl Dimethyl groups increase steric hindrance, potentially limiting off-target interactions compared to mono-alkylated analogs .
Fluorination Single fluorine atom Less lipophilic than difluoroethyl analogs (e.g., 1856100-57-6) but more metabolically stable than non-fluorinated derivatives .
Salt Forms Free base Hydrochloride salts (e.g., 58832780) improve solubility but may alter pharmacokinetics .

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and data sources.

Chemical Structure

The compound can be structurally represented as follows:

C13H17FN5\text{C}_{13}\text{H}_{17}\text{F}\text{N}_{5}

This structure features two pyrazole rings, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, certain pyrazole compounds have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. Specifically, compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine have demonstrated potent antiproliferative effects, suggesting potential utility in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, derivatives with similar structural motifs have shown IC50 values ranging from 3.8 to 12 nM against COX enzymes, indicating strong anti-inflammatory potential .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial activity. Studies have shown that specific derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of fluorinated groups has been associated with enhanced antimicrobial efficacy, making this compound a candidate for further investigation in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence the compound's potency and selectivity. For example:

Modification Effect on Activity
Fluorination at C-2Increased potency against cancer cells
Alkyl substitution at N-1Enhanced anti-inflammatory effects
Aromatic substitutionsImproved antimicrobial activity

These modifications suggest that careful structural tuning can lead to compounds with desirable therapeutic profiles.

Case Study 1: Anticancer Efficacy

In a study published in RSC Advances, a series of pyrazole derivatives were synthesized and screened for anticancer activity against various cell lines. The derivative closely related to our compound exhibited an IC50 of 0.08 µM against MCF-7 cells, indicating high potency .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of pyrazole derivatives, revealing that compounds with similar structures significantly reduced inflammation in animal models. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

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